2-(4-aminopiperidin-1-yl)-N-(3-methoxypropyl)acetamide
Overview
Description
2-(4-Aminopiperidin-1-yl)-N-(3-methoxypropyl)acetamide, or 2-MPA, is a synthetic compound that is used in a variety of scientific research applications. It is a derivative of piperidine, an organic compound found in plants and animals, and is composed of a nitrogen-containing piperidine ring attached to an acetamide group. 2-MPA has been used in a range of laboratory experiments, including biochemical and physiological studies. In
Scientific Research Applications
Memory Enhancement
Li Ming-zhu (2008) synthesized a similar compound, 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide, and studied its effects on memory ability in mice, showing positive effects on memory enhancement Li Ming-zhu (2008).
Imaging Probe Development
J. Prabhakaran et al. (2006) developed a derivative, 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide, for imaging 5-HT2A receptors using positron emission tomography, although they found it unsuitable for this purpose J. Prabhakaran et al. (2006).
Anion Coordination Studies
D. Kalita and J. Baruah (2010) researched different spatial orientations of amide derivatives, like N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, in anion coordination, highlighting the compound's structural and geometric properties D. Kalita and J. Baruah (2010).
Potential Anticonvulsant Properties
A. Camerman et al. (2005) studied 2-acetamido-N-benzyl-2-(methoxyamino)acetamides for their anticonvulsant activities, noting the role of molecular features in these properties A. Camerman et al. (2005).
properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)-N-(3-methoxypropyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2/c1-16-8-2-5-13-11(15)9-14-6-3-10(12)4-7-14/h10H,2-9,12H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEURCHEBJSWLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CN1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-aminopiperidin-1-yl)-N-(3-methoxypropyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.